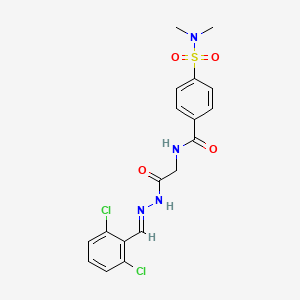

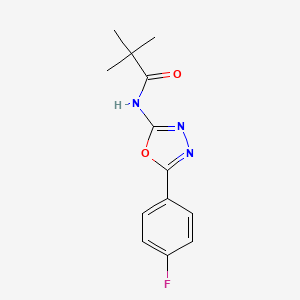

![molecular formula C26H30N4O3 B2484219 4-[1-(2-azepan-1-yl-2-oxoethyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one CAS No. 955453-88-0](/img/structure/B2484219.png)

4-[1-(2-azepan-1-yl-2-oxoethyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[1-(2-azepan-1-yl-2-oxoethyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C26H30N4O3 and its molecular weight is 446.551. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Pharmacological Potential

- Research by Muchowski et al. (1985) delved into the synthesis and evaluation of antiinflammatory and analgesic activities of various compounds, including 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related azepine derivatives. They discovered that certain compounds demonstrated high potency in analgesic assays and minimal gastrointestinal erosion, indicating potential for human analgesic application (Muchowski et al., 1985).

Chemical Stability and Inhibitory Activity

- Kohl et al. (1992) studied [(pyridylmethyl)sulfinyl]benzimidazoles and their activation by acid, leading to the formation of active cyclic sulfenamides. They aimed to identify compounds with high inhibitory activity but low reactivity at neutral pH, demonstrating the importance of steric and hydrogen-bonding properties in such compounds (Kohl et al., 1992).

Generation of Structurally Diverse Libraries

- Roman (2013) used a ketonic Mannich base derived from 2-acetylthiophene as a starting material for various alkylation and ring closure reactions. This work is crucial for generating diverse libraries of compounds, including pyridines, benzodiazepines, and benzothiazepine derivatives, highlighting the versatility of similar compounds in synthetic chemistry (Roman, 2013).

Electrochemical Studies and Bioreduction Properties

- Zaki et al. (2012) explored the synthesis and electrochemical evaluation of imidazo[4,5-d]pyrrolo[3,2-f][1,3] diazepine derivatives. They found that certain compounds, such as 7-ethyl-3-(4-methoxyphenyl)-8-oxo-7,8-dihydro-3H-imidazo[4,5-d]pyrrolo[3,2-f][1,3] diazepine-9-carbonitrile, showed reduction potentials suggesting bioreduction properties, which is significant for potential pharmacological applications (Zaki et al., 2012).

Vasorelaxant Activity and QSAR Study

- Nofal et al. (2013) conducted a study on 2-alkoxy-4-aryl-6-(1H-benzimidazol-2-yl)-3-pyridinecarbonitriles, revealing significant vasodilation properties. This research highlights the potential of similar compounds in developing treatments for cardiovascular conditions (Nofal et al., 2013).

作用機序

Target of Action

The primary target of STL300470 is 3-hydroxyacyl-CoA dehydrogenase type-2 . This enzyme plays a crucial role in the metabolism of fatty acids, specifically in the beta-oxidation cycle where it catalyzes the third step, which is the oxidation of L-3-hydroxyacyl-CoA by NAD+.

Mode of Action

The compound’s interaction with 3-hydroxyacyl-CoA dehydrogenase type-2 could potentially inhibit or alter the enzyme’s activity, affecting the beta-oxidation cycle of fatty acids .

Biochemical Pathways

STL300470, through its interaction with 3-hydroxyacyl-CoA dehydrogenase type-2, affects the beta-oxidation cycle, a crucial pathway in fatty acid metabolism. This could lead to downstream effects on energy production, as the beta-oxidation of fatty acids is a major source of ATP .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of the administered dose is absorbed into the bloodstream, distributed to the target site, metabolized, and finally excreted from the body .

Result of Action

The molecular and cellular effects of STL300470’s action depend on its interaction with 3-hydroxyacyl-CoA dehydrogenase type-2 and the subsequent impact on the beta-oxidation cycle. Changes in this pathway could potentially affect energy production and other metabolic processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of STL300470. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and function. Additionally, the presence of other molecules could lead to competitive or noncompetitive inhibition, affecting the compound’s ability to interact with its target .

特性

IUPAC Name |

4-[1-[2-(azepan-1-yl)-2-oxoethyl]benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O3/c1-33-21-12-10-20(11-13-21)29-17-19(16-24(29)31)26-27-22-8-4-5-9-23(22)30(26)18-25(32)28-14-6-2-3-7-15-28/h4-5,8-13,19H,2-3,6-7,14-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZXMCQNPRFDWGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N5CCCCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2484136.png)

![N-(3-chloro-4-methoxyphenyl)-2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2484145.png)

![N-(4-fluorobenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2484146.png)

![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2484153.png)

![2-[1-[2-(2-Chlorophenoxy)propanoyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2484154.png)

![8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B2484157.png)